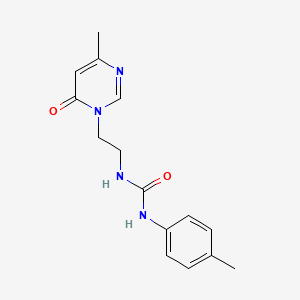

2-((1-(Aminomethyl)cyclopentyl)oxy)ethan-1-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

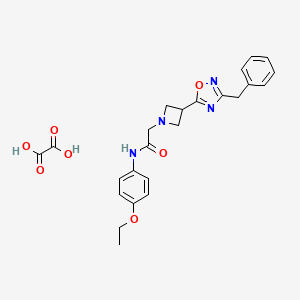

“2-((1-(Aminomethyl)cyclopentyl)oxy)ethan-1-ol hydrochloride” is a chemical compound with the CAS Number: 2172074-67-6 . It has a molecular weight of 195.69 and its IUPAC name is 2-((1-(aminomethyl)cyclopentyl)oxy)ethan-1-ol hydrochloride . The compound is typically stored at room temperature and is available in powder form .

Applications De Recherche Scientifique

Synthesis and Metal Ion Coordination

The amino-alcohol ligands, including derivatives structurally related to 2-((1-(Aminomethyl)cyclopentyl)oxy)ethan-1-ol hydrochloride, are synthesized for studying their coordination with metal ions. For example, the synthesis and structure of N,N'-bis(2-hydroxycyclopentyl)ethane-1,2-diamine and its salts were explored, showing that these ligands are not pre-organized for coordinating metal ions efficiently. The study highlights the importance of ligand pre-organization in metal ion coordination, suggesting potential applications in catalysis or metal recovery processes (de Sousa et al., 2010).

Ionic Liquids and Hydroxylic Compounds

Research into protic hydroxylic ionic liquids with basic centers, such as those related to 2-((1-(Aminomethyl)cyclopentyl)oxy)ethan-1-ol hydrochloride, has shown the synthesis of compounds with high conductivity and low glass transition temperatures. These properties indicate potential uses in electrolytes for energy devices or as environmentally friendly solvents (Shevchenko et al., 2017).

Photosensitized Oxyimination

The synthesis of 1,2-aminoalcohols through metal-free photosensitization, utilizing bifunctional oxime carbonates, offers a novel route to introduce both amine and alcohol functionalities into alkene substrates. This process underscores the broad utility of amino-alcohol structures in the synthesis of pharmaceuticals and natural products, highlighting the importance of innovative synthetic routes for complex organic molecules (Patra et al., 2021).

Amino Alcohol Synthesis from Cyclododecane and Decahydro-1,4-ethanonaphthalene

Research on the synthesis of amino alcohols from cyclododecane and decahydro-1,4-ethanonaphthalene series has been conducted, illustrating the versatility of amino alcohols in organic synthesis. Such studies provide insights into the synthesis of structurally diverse amino alcohols, potentially useful in drug development and as intermediates in chemical synthesis (Sadigov et al., 2020).

Safety And Hazards

Propriétés

IUPAC Name |

2-[1-(aminomethyl)cyclopentyl]oxyethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c9-7-8(11-6-5-10)3-1-2-4-8;/h10H,1-7,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYMONNDJJYFKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CN)OCCO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(Aminomethyl)cyclopentyl)oxy)ethan-1-ol hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2683061.png)

![7-(Chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2683064.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-cyclopropylidenepiperidin-1-yl)propan-1-one](/img/structure/B2683066.png)

![(5Z)-5-[(3-methoxyphenyl)methylidene]-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2683067.png)

![N-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide](/img/structure/B2683070.png)

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2683071.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2683074.png)

![2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2683076.png)